molecular formula C34H43N5O10 B570283 N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt CAS No. 117756-27-1

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt

Cat. No.: B570283
CAS No.: 117756-27-1
M. Wt: 681.7 g/mol
InChI Key: YSFJDCMZVSMICC-UHFFFAOYSA-N
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Description

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt is a fluorogenic substrate commonly used in biochemical assays. It is particularly known for its application in the study of proteolytic enzymes such as plasmin. The compound has the empirical formula C32H39N5O8 · C2H4O2 and a molecular weight of 681.73 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt involves multiple steps, starting from the protection of amino groups, followed by coupling reactions to form peptide bondsThe reaction conditions typically involve the use of coupling reagents like HATU or EDCI in the presence of a base such as DIPEA, and the reactions are carried out in solvents like DMF or DCM .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques like HPLC are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major product of enzymatic hydrolysis is 7-amido-4-methylcoumarin, which is highly fluorescent and can be easily detected .

Scientific Research Applications

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt is widely used in scientific research for:

    Biochemical Assays: As a fluorogenic substrate to study the activity of proteolytic enzymes like plasmin.

    Medical Research: Investigating the role of proteases in various diseases, including cancer and cardiovascular disorders.

    Drug Development: Screening potential inhibitors of proteolytic enzymes.

    Industrial Applications: Quality control in the production of enzyme-based products.

Mechanism of Action

The compound acts as a substrate for proteolytic enzymes. Upon enzymatic cleavage, it releases 7-amido-4-methylcoumarin, which is highly fluorescent. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets include enzymes like plasmin, and the pathways involved are those related to proteolysis .

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin
  • D-Ala-Leu-Lys-7-amido-4-methylcoumarin
  • N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride

Uniqueness

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt is unique due to its specific sequence of amino acids, which makes it a suitable substrate for certain proteolytic enzymes like plasmin. This specificity allows for more accurate and sensitive assays compared to other similar compounds .

Properties

CAS No.

117756-27-1

Molecular Formula

C34H43N5O10

Molecular Weight

681.7 g/mol

IUPAC Name

acetic acid;4-[[1-[[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C32H39N5O8.C2H4O2/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40;1-2(3)4/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40);1H3,(H,3,4)

InChI Key

YSFJDCMZVSMICC-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.CC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.CC(=O)O

Origin of Product

United States

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